4,5-Dibromo-1-(t-butyl)-1H-pyraZole

Description

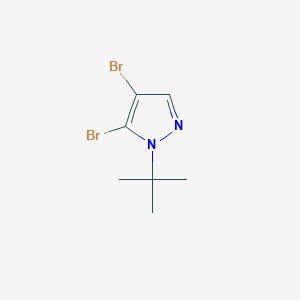

4,5-Dibromo-1-(t-butyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by two bromine atoms at the 4- and 5-positions of the pyrazole ring and a bulky tert-butyl group at the 1-position. Its molecular formula is C₇H₁₀Br₂N₂, with a molecular weight of 306.98 g/mol. The compound is typically synthesized via bromination of 1-(t-butyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions, yielding high regioselectivity due to the directing effects of the pyrazole ring.

Properties

Molecular Formula |

C7H10Br2N2 |

|---|---|

Molecular Weight |

281.98 g/mol |

IUPAC Name |

4,5-dibromo-1-tert-butylpyrazole |

InChI |

InChI=1S/C7H10Br2N2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |

InChI Key |

DXGKRHKMNFXUBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole typically involves the bromination of 1-(tert-butyl)-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-(tert-butyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

4,5-Dibromo-1-(tert-butyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and tert-butyl group contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions with biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s properties and reactivity are influenced by halogen type, substituent bulk, and ring substitution patterns. Below is a comparative analysis with analogous pyrazole derivatives:

Table 1: Physical and Chemical Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO | Key Applications |

|---|---|---|---|---|

| 4,5-Dibromo-1-(t-butyl)-1H-pyrazole | 306.98 | 128–130 | High | Catalysis, pharmaceuticals |

| 4,5-Dichloro-1-(t-butyl)-1H-pyrazole | 219.10 | 95–97 | Moderate | Agrochemical intermediates |

| 1-(t-butyl)-1H-pyrazole | 124.18 | -10 (liquid) | Low | Solvent additive |

| 4,5-Dibromo-1-methyl-1H-pyrazole | 250.90 | 145–147 | Moderate | Photovoltaic materials |

Key Observations:

Halogen Effects :

- Brominated derivatives (e.g., this compound) exhibit higher molecular weights and melting points compared to chlorinated analogues (e.g., 4,5-Dichloro-1-(t-butyl)-1H-pyrazole). Bromine’s larger atomic radius enhances steric bulk and polarizability, improving ligand-metal binding in catalytic systems.

- Chlorinated analogues are more reactive in nucleophilic substitutions due to chlorine’s lower bond dissociation energy.

Substituent Bulk :

- The tert-butyl group in this compound introduces significant steric hindrance, reducing solubility in polar solvents compared to the methyl-substituted analogue (4,5-Dibromo-1-methyl-1H-pyrazole). However, this bulk enhances thermal stability and resistance to oxidative degradation.

Electronic Effects: Bromine’s electron-withdrawing nature deactivates the pyrazole ring toward electrophilic attacks, making this compound less reactive in Friedel-Crafts alkylation compared to non-halogenated derivatives.

Reactivity and Functionalization

- Cross-Coupling Reactions : The bromine atoms in this compound participate efficiently in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. This contrasts with dichloro analogues, which require harsher conditions (e.g., higher Pd catalyst loading).

- Coordination Chemistry : The compound forms stable complexes with Pd(II) and Cu(I), outperforming less-halogenated derivatives in catalytic C–N bond-forming reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.